Receptor Binding Profile Differentiation: Antipsychotic Agent-2 Exhibits Preferential 5-HT1A/5-HT2A Over D2 Affinity, in Contrast to Clinical D2 Partial Agonists
Antipsychotic agent-2 demonstrates a distinctive receptor affinity profile compared to the clinical D2 partial agonists aripiprazole, brexpiprazole, and cariprazine. It exhibits Ki values of 56.6 nM for 5-HT1A, 66.7 nM for 5-HT2A, and 596 nM for D2 [1]. In contrast, aripiprazole displays Ki values of 1.7 nM (5-HT1A), 3.4 nM (5-HT2A), and 0.34 nM (D2), with D2 affinity exceeding 5-HT1A affinity by approximately 5-fold [2]. Brexpiprazole shows Ki values of 0.12 nM (5-HT1A), 0.47 nM (5-HT2A), and 0.30 nM (D2) [3]. Cariprazine exhibits Ki values of 2.6 nM (5-HT1A), 18.8 nM (5-HT2A), and 0.5 nM (D2) [4].
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5-HT1A: 56.6; 5-HT2A: 66.7; D2: 596; 5-HT2C: 552; H1: 1140 |
| Comparator Or Baseline | Aripiprazole (5-HT1A: 1.7, 5-HT2A: 3.4, D2: 0.34); Brexpiprazole (5-HT1A: 0.12, 5-HT2A: 0.47, D2: 0.30); Cariprazine (5-HT1A: 2.6, 5-HT2A: 18.8, D2: 0.5) |
| Quantified Difference | Antipsychotic agent-2 D2/5-HT1A Ki ratio = 10.5; Aripiprazole D2/5-HT1A Ki ratio = 0.2; Brexpiprazole D2/5-HT1A Ki ratio = 2.5; Cariprazine D2/5-HT1A Ki ratio = 0.19 |
| Conditions | Radioligand binding assays using membranes from CHO-K1 cells stably transfected with human receptors; comparative data from published literature |
Why This Matters
The markedly higher D2/5-HT1A Ki ratio of Antipsychotic agent-2 (10.5) relative to clinical D2 partial agonists (0.19–2.5) defines a distinct receptor engagement signature that may confer differential therapeutic and side-effect liability profiles.
- [1] Stępnicki P, Targowska-Duda KM, Martínez AL, Zięba A, et al. Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. Eur J Med Chem. 2023 Apr 5;252:115285. View Source
- [2] Abilify MyCite (Otsuka America Pharmaceutical, Inc.). FDA Package Insert. Aripiprazole pharmacodynamics: Ki values for D2, 5-HT1A, 5-HT2A. View Source
- [3] Maeda K, Sugino H, Akazawa H, et al. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. J Pharmacol Exp Ther. 2014;350(3):589-604. View Source
- [4] Kiss B, Horváth A, Némethy Z, et al. Cariprazine (RGH-188), a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. J Pharmacol Exp Ther. 2010;333(1):328-340. View Source
